N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzyloxybenzyl group, a cyclopropylsulfonyl moiety, and an azetidine-3-carboxamide core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.
Synthesis of the Azetidine Core:
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced through the reaction of cyclopropylsulfonyl chloride with the azetidine intermediate under basic conditions.
Coupling of the Benzyloxybenzyl and Azetidine Intermediates: The final step involves coupling the benzyloxybenzyl intermediate with the cyclopropylsulfonyl azetidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the photocycloaddition step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The azetidine ring can be reduced to form a more saturated amine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a building block for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxybenzyl group may facilitate binding to hydrophobic pockets, while the cyclopropylsulfonyl group could enhance the compound’s stability and reactivity. The azetidine ring may play a role in modulating the compound’s overall conformation and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)piperidine-3-carboxamide: Similar structure but with a piperidine ring instead of an azetidine ring.
N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the azetidine ring.
Uniqueness
N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is unique due to the specific combination of its functional groups and the position of the carboxamide group on the azetidine ring. This unique structure may confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(18-13-23(14-18)28(25,26)20-10-11-20)22-12-16-6-8-19(9-7-16)27-15-17-4-2-1-3-5-17/h1-9,18,20H,10-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCYKJGUUKTQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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